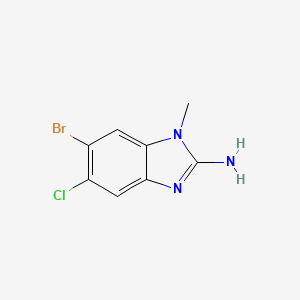
3-(2-Methylbut-3-yn-1-yl)azetidine, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methylbut-3-yn-1-yl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a solvent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylbut-3-yn-1-yl)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method allows for the formation of various 1,3-disubstituted azetidines under controlled conditions .
Industrial Production Methods
Industrial production methods for azetidines often involve catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions . These methods provide efficient routes for large-scale synthesis of azetidines with high yields and purity .
化学反应分析
Types of Reactions
3-(2-methylbut-3-yn-1-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while nucleophilic substitution can introduce various functional groups into the azetidine ring .
科学研究应用
3-(2-methylbut-3-yn-1-yl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-methylbut-3-yn-1-yl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which can be triggered under appropriate reaction conditions . This reactivity allows the compound to participate in various chemical reactions, leading to the formation of bioactive molecules .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(2-methylbut-3-yn-1-yl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability . This balance allows for unique reactivity and applications in various fields .
属性
分子式 |
C10H14F3NO2 |
|---|---|
分子量 |
237.22 g/mol |
IUPAC 名称 |
3-(2-methylbut-3-ynyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-3-7(2)4-8-5-9-6-8;3-2(4,5)1(6)7/h1,7-9H,4-6H2,2H3;(H,6,7) |
InChI 键 |
OLRSUYRGWOBYHW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1CNC1)C#C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


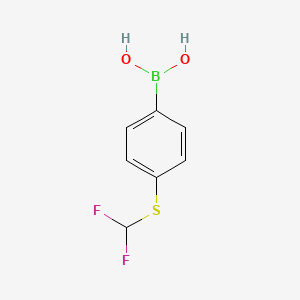
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
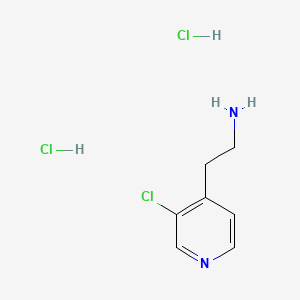
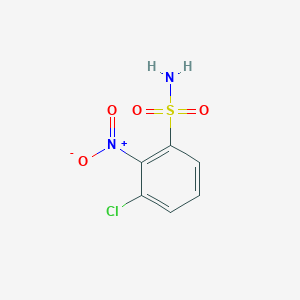
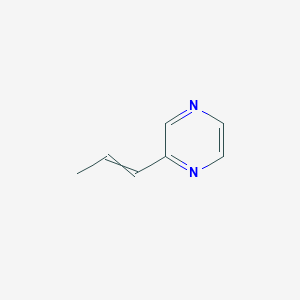
![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
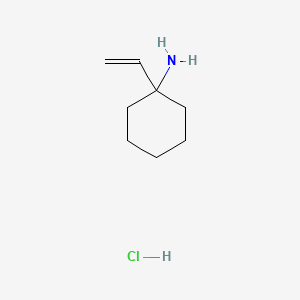
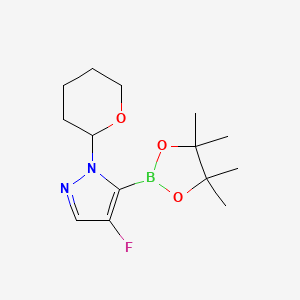

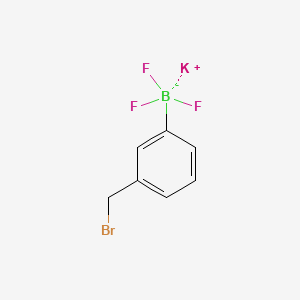
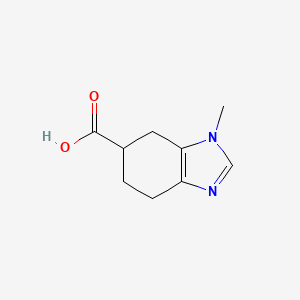
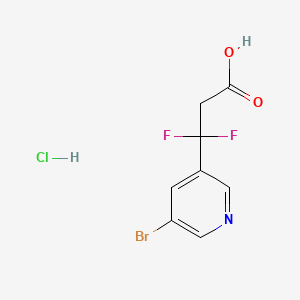
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
